Lithium chlorate

Übersicht

Beschreibung

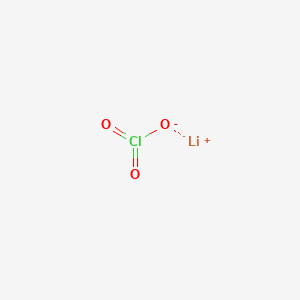

Lithium chlorate is an inorganic chemical compound with the formula LiClO3. It is an oxidizer and may become unstable and possibly explosive if mixed with organic materials, reactive metal powders, or sulfur .

Synthesis Analysis

Lithium chlorate can be manufactured by the reaction of hot, concentrated lithium hydroxide with chlorine . The reaction is as follows: 3 Cl2 + 6 LiOH → 5 LiCl + LiClO3 + 3 H2O .Molecular Structure Analysis

The molecular formula of lithium chlorate is LiClO3. It has an average mass of 90.392 Da and a monoisotopic mass of 89.969604 Da .Chemical Reactions Analysis

Lithium chlorate is a six-electron oxidant. Its electrochemical reduction is facilitated by acid, electrocatalysts, and redox mediators .Physical And Chemical Properties Analysis

Lithium chlorate has one of the highest solubilities in water for a chemical compound. It has a melting point of 127.6 to 129 °C . It is also a six-electron oxidant .Wissenschaftliche Forschungsanwendungen

Antiviral Activity : Lithium has shown potential in combating viral infections, including its interaction with coronaviral infections. It's suggested for further investigation in combination with other compounds like chloroquine for treating SARS-CoV-2 infections (Nowak & Walkowiak, 2020).

Energy Storage : As an essential element in modern energy production and storage devices, lithium's role in rechargeable batteries, particularly in its extraction, separation, and recovery from various resources, is crucial (Choubey et al., 2016).

Biomedical Science and Psychiatry : Lithium's unique physical characteristics and chemical relationship with sodium allow it to interact with various physiological systems. It is a choice therapy for treatment-resistant depression (Tuoni et al., 1993).

Material Science : Lithium Fluoride as a coating technique for lithium surfaces is being explored for enhanced cycling stability and reduced side reactions in battery applications (Lin et al., 2017).

Medical Research on Cancer : Lithium chloride shows a biphasic dose-dependent effect on human hormone-dependent breast cancer cells, influencing cell survival and apoptosis (Suganthi et al., 2012).

Tissue Engineering and Regenerative Medicine : Lithium-doped bioceramics are used in bone and tooth regeneration, with potential for cartilage/nerve regeneration and cancer treatments (Farmani et al., 2022).

Neurobiology : The distribution of lithium in the brain and its pharmacological impact, particularly in the treatment of mood disorders and possibly Alzheimer's disease, is an area of ongoing research (Thellier et al., 1980).

Battery Technology : Lithium chlorate's high conductance at elevated temperatures offers potential for new lithium battery systems (Wang & Bennion, 1983).

Biophysics : Lithium ions interact with lipid membranes, affecting cellular processes in various biological systems (Roark et al., 2012).

Aging Research : Lithium influences aging processes, as shown in studies with Caenorhabditis elegans, suggesting its role in longevity and possibly related to diseases like Alzheimer's (McColl et al., 2008).

Aggression and Behavior Studies : Research indicates lithium's effectiveness in modulating human aggressive behavior, offering insights into its psychiatric applications (Sheard, 1971).

Bioactive Scaffolds in Dentistry : Lithium ions in bioactive scaffolds enhance periodontal ligament cells' differentiation, indicating their potential in periodontal tissue engineering (Han et al., 2012).

Neuroscience : Lithium alters RNA expression in human neuroblastoma neuronal cultures, which has implications for understanding its effects in conditions like Alzheimer's disease (Maloney et al., 2019).

Circadian Rhythm Research : Lithium affects the circadian clock, particularly through its impact on the nuclear receptor Rev-erbα, a critical component of the circadian rhythm (Yin et al., 2006).

Environmental Impact : Studies on lithium's bioavailability and impact on the environment, including its toxicity at high concentrations, are crucial given its widespread use in technology and medicine (Shahzad et al., 2016).

Comprehensive Review : An overview of lithium's uses in various fields, including chemistry, psychiatry, and engineering, is provided, underscoring its multifaceted applications (Hu, 2012).

Water Quality and Ecology : The impact of anthropogenic inputs on lithium content in water sources is explored, highlighting the need for monitoring and minimizing environmental impacts (Choi et al., 2019).

Inorganic Electrolytic Solutions in Batteries : Research on lithium anode electrochemical cells operating at room temperature using inorganic electrolytic solutions shows promising applications for lithium in battery technology (Auborn et al., 1973).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

lithium;chlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO3.Li/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHAGELNRSUUGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]Cl(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiClO3, ClLiO3 | |

| Record name | lithium chlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_chlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074258 | |

| Record name | Lithium chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium chlorate | |

CAS RN |

13453-71-9 | |

| Record name | Lithium chlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium chlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

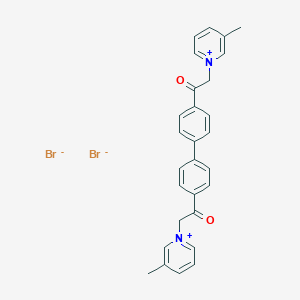

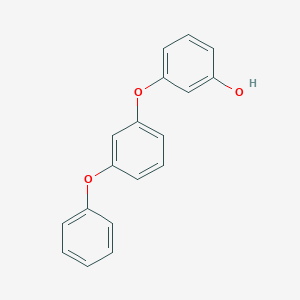

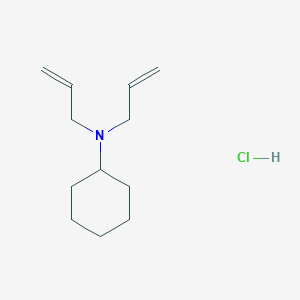

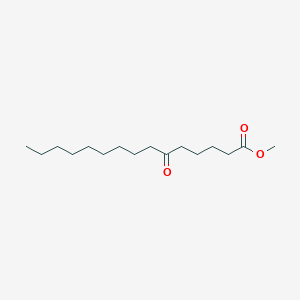

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)